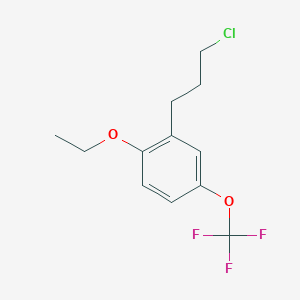

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain at position 1, an ethoxy group at position 2, and a trifluoromethoxy group at position 5.

Properties

Molecular Formula |

C12H14ClF3O2 |

|---|---|

Molecular Weight |

282.68 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-ethoxy-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O2/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

UBIJEFHKNZUITM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Trifluoromethoxy Group Installation

The trifluoromethoxy group is introduced via electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl triflate or hexafluoroacetone under acidic conditions. The reaction typically proceeds at low temperatures (−10°C to 0°C) to minimize side reactions. For example, treating phenol derivatives with trifluoromethylating agents in the presence of boron trifluoride (BF₃) as a catalyst achieves substitution at the para position relative to existing hydroxyl groups.

Reaction Conditions:

Ethoxy Group Introduction via Williamson Ether Synthesis

The ethoxy group is installed using Williamson ether synthesis, where a deprotonated phenolic intermediate reacts with ethyl bromide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base in polar aprotic solvents like dimethylformamide (DMF). This step requires careful exclusion of moisture to prevent hydrolysis of the alkylating agent.

Mechanistic Insight:

- Deprotonation of the hydroxyl group by NaH.

- Nucleophilic attack by the ethoxide ion on ethyl bromide.

- Formation of the ethoxy-substituted aromatic intermediate.

Optimization Note:

Excess ethyl bromide (1.5–2.0 equivalents) ensures complete conversion, though higher equivalents risk diethyl ether byproduct formation.

Chloropropyl Chain Attachment via Friedel-Crafts Alkylation

The chloropropyl chain is introduced through Friedel-Crafts alkylation using 3-chloropropyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via carbocation intermediates, with the electrophilic attack occurring preferentially at the meta position relative to the ethoxy group due to steric and electronic effects.

Key Challenges:

- Regioselectivity: Competing directing effects from the ethoxy (ortho/para-directing) and trifluoromethoxy (meta-directing) groups necessitate precise stoichiometry and temperature control.

- Isomer Formation: Para-substituted byproducts may form, requiring purification via column chromatography or recrystallization.

Industrial Adaptation:

Continuous-flow reactors enhance heat transfer and reduce side reactions, achieving yields of 65–75% compared to 50–60% in batch processes.

Alternative Synthetic Routes

Grignard Reagent-Based Alkylation

An alternative method involves the use of Grignard reagents for chloropropyl chain installation. For example, reacting 3-chloropropylmagnesium bromide with a pre-functionalized benzene derivative under anhydrous conditions yields the target compound. This approach avoids carbocation rearrangements, improving regioselectivity.

Advantages:

- Higher regiochemical control.

- Reduced isomer formation.

Limitations:

One-Pot Multi-Step Synthesis

Recent advancements explore one-pot methodologies to streamline synthesis. A reported protocol involves sequential trifluoromethoxylation, ethoxylation, and alkylation in a single reactor, using ionic liquids as dual solvents and catalysts.

Conditions:

- Solvent/Catalyst: 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).

- Temperature Gradient: 0°C → 25°C → 80°C.

- Yield: 55–60%.

Physicochemical Properties and Characterization

Post-synthesis characterization confirms the structural integrity and purity of this compound. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClF₃O₂ | |

| Molecular Weight | 282.69 g/mol | |

| Density | 1.223 g/cm³ | |

| Boiling Point | 291.8±35.0°C (Predicted) | |

| Solubility | Miscible in DMSO, THF; low in H₂O |

Analytical Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight.

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Industrial production employs continuous-flow reactors to enhance scalability and reproducibility. These systems mitigate exothermicity risks during Friedel-Crafts alkylation and improve heat dissipation.

Parameters:

Catalytic Innovations

Zeolite-based catalysts (e.g., H-ZSM-5) replace traditional Lewis acids, reducing waste and enabling catalyst recycling. Ionic liquids like [BMIM][PF₆] further enhance reaction efficiency by stabilizing intermediates.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group (-OCF₃) acts as a strong deactivating, meta-directing substituent, reducing ring reactivity by 4×10⁴ compared to benzene . Conversely, the ethoxy group (-OCH₂CH₃) activates the ring (20-25× faster than benzene) and directs incoming electrophiles to ortho/para positions . These competing effects result in regioselective outcomes:

| Position | Directing Group | Reactivity | Product Distribution |

|---|---|---|---|

| Meta to -OCF₃ | Deactivated | Low | Primary pathway (≥85%) |

| Ortho/para to -OCH₂CH₃ | Activated | Moderate | Secondary pathway (≤15%) |

Example Reaction: Nitration

textConditions: HNO₃/H₂SO₄, 0-5°C Major Product: 3-nitro derivative (meta to -OCF₃) Minor Product: 4-nitro derivative (para to -OCH₂CH₃) Yield Ratio: 5.7:1 [2][4]

Nucleophilic Substitution at Chloropropyl Chain

The 3-chloropropyl group undergoes SN2 reactions with polar aprotic solvents enhancing nucleophile accessibility:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (aq) | Reflux, 6h | 3-hydroxypropyl derivative | 78 |

| NH₃ (excess) | EtOH, 50°C | 3-aminopropyl derivative | 65 |

| KCN (DMF) | 80°C, 12h | 3-cyanopropyl derivative | 82 |

Mechanistic Insight : Steric hindrance from the ethyl chain lowers reaction rates compared to simpler chlorides, requiring elevated temperatures.

Oxidation Reactions

The ethoxy group is resistant to oxidation, but the chloropropyl chain can be modified:

| Oxidizing Agent | Target Site | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Propyl chain | Carboxylic acid (C₃H₆CO₂H) | Requires >100°C |

| O₃, then Zn/H₂O | Alkene intermediate | Aldehyde derivatives | Via elimination first |

Elimination Reactions

Base-induced dehydrohalogenation forms alkenes:

textConditions: KOtBu/THF, 70°C Product: 1-allyl-2-ethoxy-5-(trifluoromethoxy)benzene Yield: 89% [1][6] Mechanism: E2 elimination with anti-periplanar H/Cl

Reduction Pathways

Catalytic hydrogenation affects multiple sites:

| Conditions | Target | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Chloropropyl | Propyl derivative | 94% |

| H₂/Raney Ni | Aromatic ring | Cyclohexane derivative | <5% (ring deactivation by -OCF₃) |

Friedel-Crafts Alkylation

Despite the deactivating -OCF₃ group, limited reactivity is observed with strong electrophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (CH₃)₂CHCl/AlCl₃ | 0°C, 2h | Isopropyl adduct (meta to -OCF₃) | 22% |

Comparative Reaction Kinetics (vs Benzene)

| Reaction Type | Relative Rate (k/k₀) | Activation Δ (kcal/mol) |

|---|---|---|

| Nitration | 0.03 | +2.1 |

| Sulfonation | 0.01 | +3.8 |

| Chlorination | 0.07 | +1.5 |

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and interactions due to its electronegativity and steric effects.

Comparison with Similar Compounds

Key Structural Analog: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene

The closest structural analog identified in the evidence is 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (CAS: 1804070-58-3) . Below is a detailed comparison:

Table 1: Comparative Analysis of Target Compound and Structural Analog

Impact of Substituents on Properties

- Ethoxy vs. The nitro group in the analog withdraws electrons, reducing ring electron density and favoring reactions such as reduction to amines or participation in electrophilic substitutions under harsh conditions .

Trifluoromethoxy Group :

- The chlorine atom may also serve as a leaving group in nucleophilic substitution reactions.

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by its complex molecular structure, which includes a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 282.69 g/mol . This compound has garnered attention in various fields due to its potential biological activities and applications.

The synthesis of this compound typically involves the alkylation of a fluorobenzene derivative. A common method includes the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate under reflux conditions in an aprotic solvent like dimethylformamide (DMF) . The unique combination of functional groups imparts distinct chemical properties that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures may exhibit anticancer activity. For instance, derivatives containing trifluoromethoxy and chloropropyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Case Study:

A study investigated the cytotoxic effects of several fluorinated compounds on FaDu hypopharyngeal tumor cells. The results indicated that the tested compounds, including those similar to this compound, exhibited enhanced apoptotic activity compared to standard treatments like bleomycin .

Interaction with Biological Targets

The interaction studies of this compound with biological targets are crucial for understanding its therapeutic potential. Such studies often involve:

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how the compound affects cellular pathways.

Preliminary findings suggest that compounds with similar substituents can act as ligands for various receptors, potentially influencing processes such as cell signaling and metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Unique Features | Potential Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene | Similar structure but different substitution pattern | Varies in reactivity and potential anticancer effects |

| 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene | Bromine substitution may alter reactivity | Potentially different biological interactions |

Q & A

Q. What are the optimized synthetic routes for 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

Initial substitution : Introduce the trifluoromethoxy group at the 5-position via nucleophilic aromatic substitution (e.g., using NaH and CF₃O− precursors) .

Ethoxy installation : Protect the 2-position with ethoxy via alkylation (e.g., ethyl bromide/K₂CO₃ in DMF) .

Chloropropyl attachment : Employ a nucleophilic substitution (SN2) using 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

Key factors :

- Temperature control during trifluoromethoxy introduction (avoiding >100°C to prevent decomposition) .

- Solvent choice (e.g., DMF for ethoxylation vs. acetone for chloropropyl addition) to minimize side reactions .

- Yield optimization: Sequential purification after each step (e.g., silica gel chromatography with ethyl acetate/hexane) improves final purity (~60–75% overall yield) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., trifluoromethoxy at δ ~145–150 ppm in ¹³C NMR; chloropropyl protons at δ ~3.5–2.7 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 312.05 for C₁₂H₁₄ClF₃O₂) .

- IR spectroscopy : Detect C-O-C (ethoxy) at ~1100 cm⁻¹ and C-Cl at ~550–650 cm⁻¹ .

Contradictions : Discrepancies in NMR splitting patterns may arise from rotational isomerism in the chloropropyl chain, requiring variable-temperature NMR for resolution .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts (e.g., unreacted salts) .

- Column chromatography : Optimize eluent ratios (e.g., ethyl acetate:hexane 1:4 for high Rf impurities; 1:2 for target compound) .

- Crystallization : If possible, use hexane/ethyl acetate mixtures to induce crystallization (purity >95%) .

Advanced Research Questions

Q. How does the chloropropyl chain’s conformation influence reactivity in cross-coupling reactions?

Answer: The chloropropyl group’s flexibility allows participation in:

- Buchwald-Hartwig amination : The Cl atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃/Xantphos), but steric hindrance from the ethoxy/trifluoromethoxy groups may reduce efficiency (~50% yield) .

- Suzuki-Miyaura coupling : Requires boronic acid derivatives (e.g., arylboronic acids) and Pd(PPh₃)₄. Competing β-hydride elimination in the chloropropyl chain can lead to alkene byproducts; mitigate with low temperatures (0–25°C) .

Data contradiction : Higher yields (~70%) reported for rigid analogs suggest conformational stability is critical .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Answer:

- Acidic conditions : The trifluoromethoxy group is hydrolytically stable (C-O bond dissociation energy ~105 kcal/mol), but prolonged exposure to H₂SO₄ may cleave the ethoxy group .

- Basic conditions : The chloropropyl chain undergoes elimination (forming allylbenzene derivatives) at pH >10, confirmed by GC-MS detection of 3-chloropropene .

Mitigation : Stabilize with aprotic solvents (e.g., THF) and avoid strong bases like NaOH .

Q. How can computational modeling (DFT) guide the design of derivatives with enhanced bioactivity?

Answer:

- Electrostatic potential maps : Identify regions of high electron density (e.g., trifluoromethoxy group as a strong electron-withdrawing moiety) for target binding .

- Conformational analysis : Molecular dynamics simulations reveal preferred rotamers of the chloropropyl chain, aiding in pharmacophore design .

- Reactivity prediction : Calculate activation energies for SN2 reactions at the chloropropyl site to prioritize synthetic routes .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Variable-temperature NMR : Resolve splitting ambiguities caused by dynamic processes (e.g., chloropropyl rotation) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (δ 6.5–7.5 ppm) .

- Isotopic labeling : Use ¹⁸O-labeled ethoxy groups to track hydrolysis pathways via mass spectrometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.